molecular formula C7H11N3O2 B13566344 4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one

4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one

Cat. No.: B13566344
M. Wt: 169.18 g/mol
InChI Key: ISBOYKBMJIIVFQ-UHFFFAOYSA-N
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Description

4-Amino-8-oxa-2,3-diazaspiro[45]dec-3-en-1-one is a spiro compound characterized by its unique structure, which includes a spiro linkage between a diazaspirodecane and an oxadiazaspirodecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one typically involves multi-step reactions. One common method starts with the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then subjected to catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The reaction conditions are generally mild, and the process involves hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and reduce costs. These methods often involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality. The use of high-purity reagents and controlled reaction conditions is crucial to achieving high yields and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one is unique due to its specific spiro linkage and the presence of both amino and oxadiazaspirodecane groups.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

1-amino-8-oxa-2,3-diazaspiro[4.5]dec-1-en-4-one

InChI

InChI=1S/C7H11N3O2/c8-5-7(6(11)10-9-5)1-3-12-4-2-7/h1-4H2,(H2,8,9)(H,10,11)

InChI Key

ISBOYKBMJIIVFQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12C(=NNC2=O)N

Origin of Product

United States

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